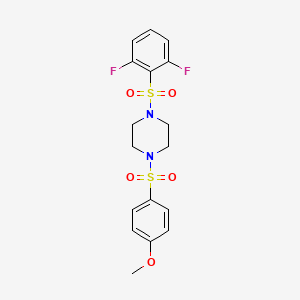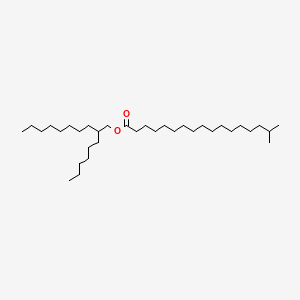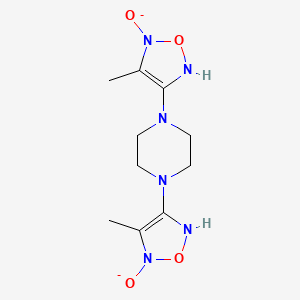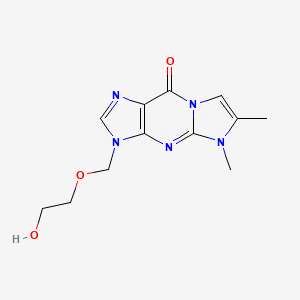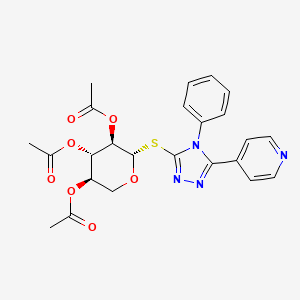
beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a xylopyranoside sugar moiety linked to a triazole ring, which is further substituted with phenyl and pyridinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate typically involves multiple steps:
Formation of the Xylopyranoside Moiety: This can be achieved through the glycosylation of a suitable sugar precursor.
Introduction of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution with Phenyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Acetylation: The final step involves acetylation of the hydroxyl groups on the sugar moiety to form the triacetate derivative.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups.
Reduction: Reduction reactions can target the triazole ring or the acetyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its glycoside structure.
Cell Signaling: The compound could be involved in cell signaling pathways.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Diagnostics: It may be used in diagnostic assays due to its unique structure.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Biotechnology: Applications in biotechnology for the modification of biomolecules.
Mechanism of Action
The mechanism of action of beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate involves its interaction with molecular targets such as enzymes or receptors. The glycoside moiety may bind to specific sites on enzymes, inhibiting their activity. The triazole ring and its substituents can interact with other molecular pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Xylopyranoside Derivatives: Similar glycosides with different stereochemistry.
Triazole-Substituted Glycosides: Compounds with similar triazole rings but different sugar moieties.
Phenyl and Pyridinyl Substituted Glycosides: Compounds with similar aromatic substitutions.
Uniqueness
The uniqueness of beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
116509-53-6 |
|---|---|
Molecular Formula |
C24H24N4O7S |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C24H24N4O7S/c1-14(29)33-19-13-32-23(21(35-16(3)31)20(19)34-15(2)30)36-24-27-26-22(17-9-11-25-12-10-17)28(24)18-7-5-4-6-8-18/h4-12,19-21,23H,13H2,1-3H3/t19-,20+,21-,23+/m1/s1 |
InChI Key |
LGJCWQHLDOPGTA-SRUXOGRHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


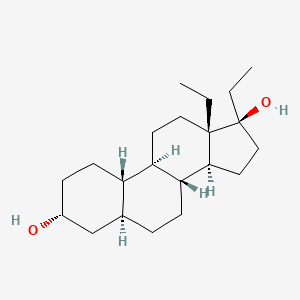
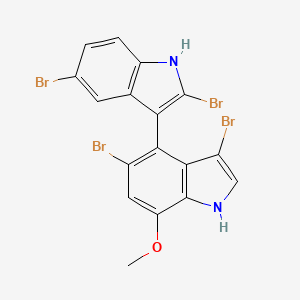
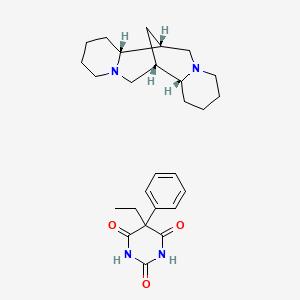
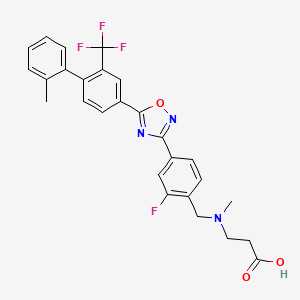
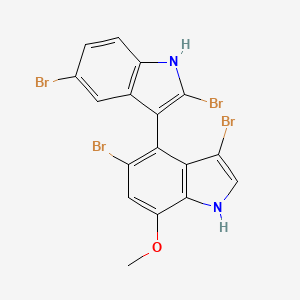
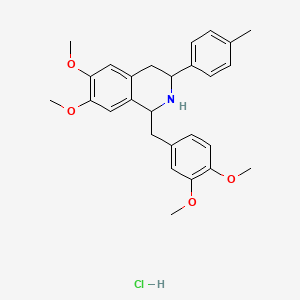
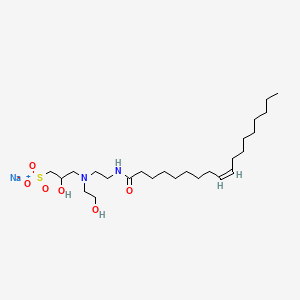
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)
